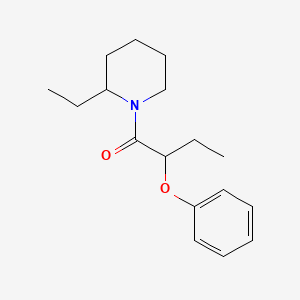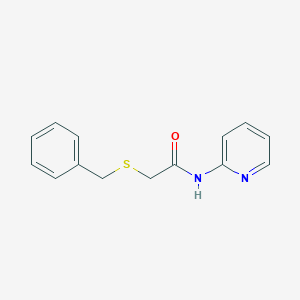
2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide backbone, with a pyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide typically involves the reaction of benzyl mercaptan with 2-chloro-N-(pyridin-2-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of benzyl mercaptan attacks the carbon atom of the chloroacetamide, displacing the chlorine atom.
Reaction Conditions:
Reagents: Benzyl mercaptan, 2-chloro-N-(pyridin-2-yl)acetamide
Solvent: Typically an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of sulfur-containing compounds with biological systems.
Industrial Applications: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfur and nitrogen atoms, forming hydrogen bonds or coordinating with metal ions. The benzylsulfanyl group can also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)acetamide: Lacks the benzylsulfanyl group, making it less versatile in terms of chemical reactivity.
2-(benzylsulfanyl)acetamide: Lacks the pyridin-2-yl group, which may reduce its ability to interact with certain biological targets.
N-(pyridin-2-yl)acetamide:
Uniqueness
2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide is unique due to the presence of both the benzylsulfanyl and pyridin-2-yl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-13-8-4-5-9-15-13)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,15,16,17) |
InChI Key |
SNQBNYOIRYOLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dimethylfuran-3-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11168207.png)
![5-chloro-N-[4-(dibutylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B11168210.png)
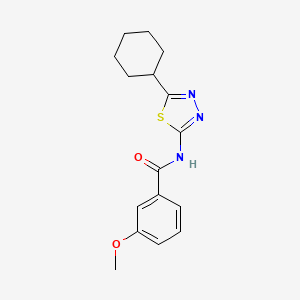

![1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11168221.png)
![2,4-Dimethoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B11168232.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168237.png)
![2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11168239.png)
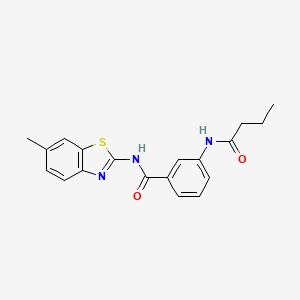
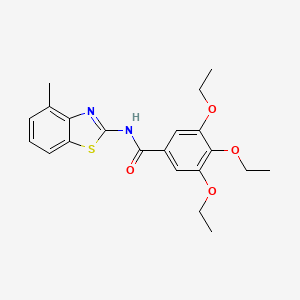
![2-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11168251.png)
![Ethyl (2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11168252.png)
![1-(4-fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11168263.png)
